molecular formula C8H8N2O B1505584 3-(2-Methyl-pyrimidin-5-yl)-propenal

3-(2-Methyl-pyrimidin-5-yl)-propenal

Cat. No.: B1505584
M. Wt: 148.16 g/mol
InChI Key: NTFUYEQEVHVXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-pyrimidin-5-yl)-propenal is an α,β-unsaturated aldehyde (propenal) conjugated to a 2-methyl-substituted pyrimidine ring. Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms, which confer unique electronic and steric properties.

Based on structural analogs (e.g., phenyl-propenal derivatives in ), this compound may exhibit applications in medicinal chemistry, particularly in targeting androgen-associated conditions or as a building block for bioactive molecules .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-(2-methylpyrimidin-5-yl)prop-2-enal

InChI

InChI=1S/C8H8N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-6H,1H3

InChI Key

NTFUYEQEVHVXLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Functional Groups Potential Applications
3-(2-Methyl-pyrimidin-5-yl)-propenal Pyrimidine + propenal 2-Methyl (pyrimidine) Aldehyde, conjugated double bond Medicinal chemistry, drug design
(Substituted phenyl)-propenal derivatives Phenyl + propenal Varied phenyl substituents (e.g., halogens, amino) Aldehyde, conjugated double bond Anti-androgen therapies
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Pyridine + propanol 2-Amino, 5-iodo (pyridine) Alcohol, halogen Synthetic intermediate
Key Observations:
  • Pyrimidine vs. Phenyl Propenal Derivatives :

    • The pyrimidine ring in the target compound provides two nitrogen atoms, enhancing hydrogen-bonding capacity and aromatic π-stacking compared to phenyl analogs. This could improve target specificity in drug-receptor interactions .
    • Phenyl-propenal derivatives () prioritize lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous environments compared to pyrimidine-based analogs .
  • Pyrimidine vs. Pyridine Derivatives: The pyridine derivative () lacks the second nitrogen atom, reducing electronic complexity. The iodo and amino substituents introduce steric bulk and polarity, whereas the target compound’s methyl group offers milder steric effects. The propenal group’s electrophilic nature contrasts with the propanol derivative’s nucleophilic hydroxyl group, suggesting divergent reactivity in synthetic applications .

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